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Undecafluorocyclohexane

Cat. No.: B3350823
CAS No.: 308-24-7
M. Wt: 282.05 g/mol
InChI Key: AWQSRASHARXGAH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organofluorine Chemistry Research Pertaining to Perfluorinated Cyclic Compounds

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.gov Early milestones included the first synthesis of an organofluorine compound in 1835 and the pioneering work of Alexander Borodin on halogen exchange in 1862. nih.gov A significant leap in the field occurred during World War II, driven by the need for inert materials, which led to the development of methods for producing fluorocarbons. nih.gov

The study of perfluorinated cyclic compounds gained momentum as researchers sought to understand the effects of fluorination on the structure and reactivity of cyclic systems. The synthesis of perfluorocyclohexane (B1265658) was a notable achievement in this area. nih.gov The development of per- and polyfluoroalkyl substances (PFAS) since the 1950s for a wide array of industrial and consumer products further propelled research into the properties of fluorinated compounds. itrcweb.orgresearchgate.net This era saw the exploration of various fluorination techniques and the characterization of a growing family of perfluorinated molecules, including those with cyclic frameworks. researchgate.net Concerns about the environmental persistence and potential health impacts of some long-chain PFAS, which emerged in the late 20th and early 21st centuries, have also steered research towards understanding the behavior of these compounds and developing alternatives. itrcweb.orgacs.org

Academic Significance of Undecafluorocyclohexane within Contemporary Fluorine Chemistry

This compound holds considerable academic significance due to its unique molecular structure and properties, which make it a valuable tool in various research domains. As a partially hydrogenated perfluorocyclohexane, it serves as a model compound for studying the influence of a single hydrogen atom on the physical and chemical characteristics of a perfluorinated ring. This includes investigations into conformational preferences, dipole moments, and intermolecular interactions. researchgate.net

Its utility extends to materials science, where the incorporation of fluorinated motifs can significantly alter the properties of polymers and other materials. researchgate.net Research has explored the use of selectively fluorinated cyclohexanes in the development of novel materials with tailored properties, such as enhanced thermal stability and chemical resistance. researchgate.netbohrium.comst-andrews.ac.uk Furthermore, this compound and its derivatives are investigated for their potential in creating advanced materials for electronics, aerospace, and biomedical applications. evitachem.commdpi.com The unique solvent properties of perfluorinated compounds also make this compound a subject of interest in studies of reaction mechanisms and as a medium for specialized chemical transformations.

Scope and Research Objectives of Comprehensive Studies on this compound

Comprehensive studies on this compound are driven by a range of research objectives aimed at both fundamental understanding and practical applications. These objectives can be broadly categorized as follows:

Synthesis and Characterization: A primary objective is the development of efficient and selective synthetic routes to this compound and its derivatives. core.ac.uk This includes detailed characterization of their molecular structure and stereochemistry using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry. core.ac.ukcore.ac.ukaston.ac.uk

Physicochemical Properties: Researchers aim to thoroughly document the fundamental physicochemical properties of this compound. This involves measuring and predicting properties like boiling point, vapor pressure, and solubility to build a comprehensive dataset for this compound.

Materials Science Applications: A significant research focus is on the integration of this compound and related structures into advanced materials. dukekunshan.edu.cnllnl.gov Objectives include the synthesis of novel fluoropolymers with enhanced thermal and chemical stability, and the development of functional materials for applications in thin-film technologies and specialized coatings. mdpi.comnrel.gov

Reaction Chemistry and Mechanistic Studies: this compound serves as a substrate in studies exploring the reactivity of C-H bonds in a highly fluorinated environment. Research objectives in this area include understanding reaction mechanisms, kinetics, and the influence of the perfluorinated scaffold on chemical transformations.

Detailed Research Findings

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆HF₁₁ nist.gov
Molecular Weight282.05 g/mol nist.gov
CAS Registry Number308-24-7 nist.gov
AppearanceData not available in search results
Boiling PointData not available in search results
DensityData not available in search results
Spectroscopic Data of this compound
TechniqueObserved FeaturesReference
Infrared (IR) SpectroscopyCharacteristic C-H and C-F stretching and bending vibrations are expected. Specific peak positions are not detailed in the search results. core.ac.uksigmaaldrich.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR would show a signal for the single proton. ¹⁹F NMR would exhibit complex splitting patterns due to fluorine-fluorine and fluorine-proton couplings. Specific chemical shifts and coupling constants are not provided in the search results. core.ac.uknih.gov
Mass Spectrometry (MS)The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fluorine atoms or larger fragments. Detailed fragmentation data is not available in the search results. core.ac.ukaston.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HF11 B3350823 Undecafluorocyclohexane CAS No. 308-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluorocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6HF11/c7-1-2(8,9)4(12,13)6(16,17)5(14,15)3(1,10)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSRASHARXGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075384
Record name Undecafluorocyclohexane
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Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308-24-7
Record name 1,1,2,2,3,3,4,4,5,5,6-Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Record name Undecafluorocyclohexane
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Advanced Synthetic Methodologies for Undecafluorocyclohexane and Its Analogues

Novel Approaches in Direct Fluorination and Electrophilic Fluorination

Direct fluorination, the reaction of a hydrocarbon with elemental fluorine, and electrophilic fluorination, which employs reagents with an electron-deficient fluorine atom, are powerful methods for introducing fluorine into organic molecules. wikipedia.orgacs.org

Recent advancements in direct fluorination have focused on controlling the high reactivity of elemental fluorine to achieve selective fluorination. acs.org One approach involves the direct interaction of fluorine gas with a solid hydrocarbon at controlled temperatures and pressures, which can lead to perfluorination with high yields. acs.org For example, the fluorination of p-dichlorobenzene can yield perfluorocyclohexane (B1265658). acs.org

Electrophilic fluorination has seen the development of a variety of N-F reagents that are safer and easier to handle than elemental fluorine. wikipedia.orgorganicreactions.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, offer a range of fluorinating power and have become commercially available. wikipedia.orgorganicreactions.orgresearchgate.net The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The choice of reagent and reaction conditions can influence the outcome, and the development of new reagents continues to expand the scope of this method. wikipedia.orgmdpi.com For instance, N-fluoropyridinium ions and the bis(ammonium) salt Selectfluor have demonstrated high efficiency in fluorination reactions. wikipedia.org

Catalytic Strategies in Undecafluorocyclohexane Synthesis

Catalytic methods offer a more atom-economical and sustainable approach to the synthesis of fluorinated compounds. princeton.edu In the context of this compound and its analogues, catalytic strategies have been explored to improve efficiency and selectivity.

One notable strategy involves the use of transition metal catalysts. For example, Pd-catalyzed fluorination of cyclic vinyl triflates has been developed to produce fluorine-substituted olefins, which can be precursors to saturated fluorinated cyclohexanes. chemrxiv.org Mechanistic studies have shown that the choice of ligand and the use of additives can significantly impact the yield and regioselectivity of these reactions. chemrxiv.org

Another emerging area is the use of photocatalysis to generate radical cations, which can then undergo selective fluorination. rsc.org This method has been applied to the ring-opening and fluorination of substituted cyclopentane (B165970) and cyclohexane (B81311) rings. rsc.org The reaction is initiated by a photosensitizer, and the subsequent C-C bond fragmentation and C-F bond formation can be highly selective. rsc.org

Furthermore, synergistic catalysis, where two distinct catalysts activate both the nucleophile and the electrophile simultaneously, presents a powerful strategy for creating new and efficient transformations. princeton.edu This approach has the potential to be applied to the synthesis of complex fluorinated cyclohexanes by enhancing reactivity and controlling stereoselectivity. princeton.edu

Mechanistic Investigations of Selective Fluorination Reactions

A deep understanding of reaction mechanisms is crucial for developing selective and efficient fluorination methods. Mechanistic studies often employ a combination of experimental techniques, such as kinetic isotope effect (KIE) studies and computational analysis. rsc.orgnih.gov

For instance, in the photocatalytic C-H fluorination of benzylic compounds, mechanistic studies have confirmed the involvement of a light-dependent, catalyst-driven process. nih.gov Intermolecular KIE experiments have provided insights into the rate-determining step of the reaction. nih.gov

In the context of deoxofluorination reactions on cyclohexane rings, mechanistic investigations have revealed the potential for rearrangement pathways involving phenonium ion intermediates. researchgate.net This understanding is critical for controlling the stereochemical outcome of the reaction and avoiding the formation of unexpected byproducts. researchgate.net

Computational studies have also been instrumental in elucidating the mechanisms of fluorination reactions. For example, in the Pd-catalyzed fluorination of cyclic vinyl triflates, density functional theory (DFT) calculations have helped to understand the role of additives in promoting the desired reaction pathway. chemrxiv.org

Synthetic Routes to this compound Derivatives

The functionalization of perfluorinated cyclohexane scaffolds and the preparation of perfluorocyclohexyl-substituted compounds are important for accessing a wider range of fluorinated materials with tailored properties.

Functionalization Strategies for Perfluorinated Cyclohexane Scaffolds

The inertness of the C-F bond makes the direct functionalization of perfluorinated cyclohexanes challenging. However, strategies have been developed to introduce functional groups onto these scaffolds. One approach involves the selective reduction of a perfluorocycloalkane to a highly fluorinated aromatic compound, which can then be further functionalized. google.com

Another strategy is to start with a partially fluorinated cyclohexane and introduce functional groups before completing the fluorination process. For example, the synthesis of selectively fluorinated cyclohexanes with specific stereochemistry has been achieved through multi-step sequences involving epoxidation, ring-opening, and deoxofluorination reactions. researchgate.net

The development of "Janus" face cyclohexanes, which have distinct fluorinated and hydrogenated faces, has opened up new possibilities for creating functional materials with unique polar properties. researchgate.net

Preparation of Perfluorocyclohexyl-Substituted Compounds

The synthesis of compounds bearing a perfluorocyclohexyl group is of interest for applications in materials science and medicinal chemistry. One route to such compounds is through the reaction of perfluorocyclohexyl bromide with appropriate nucleophiles. researchgate.net For example, 4-(perfluorocyclohexyl)butan-1-ol (B3043526) can be synthesized and its hydroxyl group can be further functionalized.

The synthesis of perfluorocyclohexyl organometallic compounds has also been explored, which can serve as versatile building blocks for more complex molecules. dtic.mil Direct fluorination of organometallic precursors has been investigated as a potential general method for preparing perfluorinated metal alkyls. researchgate.net

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are increasingly being applied to the synthesis of fluorinated compounds. nih.gov

Key green chemistry principles relevant to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. skpharmteco.com The development of N-F reagents for electrophilic fluorination is an example of this principle in action, as they are generally less hazardous than elemental fluorine. wikipedia.orgorganicreactions.org

Catalysis: Using catalytic reagents in preference to stoichiometric reagents to minimize waste. acs.org The development of catalytic fluorination methods is a key area of research in green chemistry. researchgate.net

Reduction of Derivatives: Minimizing or avoiding the use of protecting groups and other temporary modifications to reduce the number of synthetic steps and the amount of waste generated. scispace.com

By incorporating these principles, researchers are working to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.

Reactivity Profiles and Elucidation of Reaction Mechanisms of Undecafluorocyclohexane

Nucleophilic Substitution Pathways in Perfluorinated Cyclohexanes

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making perfluorinated compounds like undecafluorocyclohexane generally inert towards nucleophilic attack. However, under forcing conditions or through specific reaction pathways, nucleophilic substitution can be achieved. The high electronegativity of fluorine atoms polarizes the C-F bond, rendering the carbon atom electron-deficient and theoretically susceptible to nucleophilic attack.

Nucleophilic substitution on a saturated perfluorinated ring system is challenging. The C-F bonds can undergo nucleophilic attack under strong conditions, though specific examples directly on the this compound ring are not extensively documented in readily available literature evitachem.com. Studies on related fluorinated cyclohexanes provide insight into potential pathways. For instance, nonafluorocyclohex-1-enecarbonitrile undergoes classical nucleophilic addition-elimination sequences with nucleophiles like methanol (B129727) and sodium methoxide (B1231860) psu.edu. This suggests that the introduction of unsaturation or activating groups can facilitate nucleophilic attack.

Intramolecular nucleophilic substitution has been shown to be a viable method for C-F bond cleavage. Studies on other alkyl fluorides have demonstrated that intramolecular reactions with O- and N-nucleophiles can proceed, leading to cyclization. These reactions have been shown to proceed via an SN2 mechanism, resulting in a complete inversion of configuration at the carbon center cas.cn. This pathway highlights the importance of proximity and pre-organization of the reacting centers to overcome the high activation energy associated with C-F bond breaking in an intermolecular fashion cas.cn. While intermolecular SN2 reactions on alkyl fluorides are generally very slow, the intramolecular variant is significantly more favorable cas.cn.

The general form of a nucleophilic substitution reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where Nuc is the nucleophile, R is the alkyl group, and LG is the leaving group. In the case of this compound, the leaving group would be a fluoride (B91410) ion (F⁻), which is a poor leaving group under normal conditions.

Reaction Type Substrate Example Nucleophile Key Observation Reference
Addition-EliminationNonafluorocyclohex-1-enecarbonitrileMethanol, Sodium methoxideStepwise substitution of fluorine atoms. psu.edu
Intramolecular SN2Fluoro-alcohols/aminesInternal -OH or -NH₂C-F bond cleavage with inversion of configuration. cas.cn

Electrophilic Reactivity of this compound Derivatives

The high degree of fluorination in this compound makes the cyclohexane (B81311) ring itself electron-deficient and thus highly resistant to electrophilic attack. However, reactions involving electrophiles can occur at functional groups attached to the perfluorinated ring or through indirect methods.

A notable example of electrophilic reactivity is the indirect electro-oxidation of this compound in fluorosulphuric acid. In this process, the hydrofluorocarbon is transformed into the corresponding perfluorosulphate. This reaction proceeds because the highly electrophilic species generated in the superacid medium can attack the C-H bond. The resulting perfluorosulphate can then be pyrolyzed over caesium fluoride to yield a perfluoroketone rsc.org. This transformation provides a novel route to perfluorinated ketones from secondary hydrofluorocarbons rsc.org.

The general mechanism for electrophilic substitution involves an electrophile attacking an electron-rich center savemyexams.com. In the case of this compound, the C-H bond is the most likely site for such an attack, as the perfluorinated carbon skeleton is strongly electron-withdrawing.

Reactant Reagent Intermediate Product Final Product Reference
This compound(FSO₃)₂ (in Fluorosulphuric acid)Undecafluorocyclohexyl fluorosulphateDecafluorocyclohexanone rsc.org

Radical Reactions Involving Perfluorinated Cyclohexyl Systems

Perfluorinated cyclohexyl systems readily participate in radical reactions, often initiated by radiolysis, photolysis, or high temperatures. The formation of the undecafluorocyclohexyl radical (•C₆F₁₁) is a key step in many of these transformations.

The γ-radiolysis of cyclohexane containing perfluorocyclohexane (B1265658) has been shown to produce significant quantities of the •C₆F₁₁ radical cdnsciencepub.comcdnsciencepub.com. This occurs through dissociative electron capture by the perfluorocyclohexane cdnsciencepub.com. The resulting radical can then participate in various reactions, such as hydrogen abstraction from the solvent to form this compound (C₆F₁₁H) or dimerization with other radicals. For instance, in the presence of cyclohexane, a mixed dimer, C₆F₁₁•C₆H₁₁, is formed, providing clear evidence for the presence of •C₆F₁₁ radicals cdnsciencepub.com.

High-temperature reactions also generate perfluorocyclohexyl radicals. For example, the reaction of perfluorodicyclohexyl with chlorine or bromine at 600-650°C yields chloro- or bromo-undecafluorocyclohexane, respectively rsc.org. These reactions are believed to proceed through the homolytic cleavage of the C-C bond between the two rings, forming two •C₆F₁₁ radicals, which then react with the halogen. Similarly, reaction with toluene (B28343) at these temperatures produces this compound and dibenzyl, indicating hydrogen abstraction by the •C₆F₁₁ radical from toluene rsc.org.

Radical reactions typically proceed through three main stages: initiation, propagation, and termination transformationtutoring.comlibretexts.org.

Initiation: Formation of the initial radical species (e.g., homolytic cleavage of Br₂ by light to form 2 Br•) transformationtutoring.com.

Propagation: The radical reacts to form a new radical (e.g., Br• abstracts a hydrogen to form HBr and an alkyl radical) transformationtutoring.com.

Termination: Two radicals combine to form a stable, non-radical product libretexts.org.

Initiating Condition Reactants Observed Radical Intermediate Major Products Reference
γ-RadiolysisPerfluorocyclohexane, Cyclohexane•C₆F₁₁C₆F₁₁H, C₆F₁₁•C₆H₁₁ cdnsciencepub.comcdnsciencepub.com
High Temperature (~650°C)Perfluorodicyclohexyl, Toluene•C₆F₁₁This compound, Dibenzyl rsc.org
High Temperature (~600°C)Perfluorodicyclohexyl, Bromine•C₆F₁₁Bromothis compound rsc.org

Mechanistic Studies of Thermal and Photochemical Transformations

The mechanisms of thermal and photochemical reactions of this compound and related compounds involve high-energy intermediates and can lead to decomposition or rearrangement.

Thermal Transformations: At elevated temperatures, this compound can undergo decomposition, which may release toxic byproducts such as hydrogen fluoride evitachem.com. Studies on related perfluorinated compounds show that C-C bond homolysis is a key thermal process. For instance, perfluorodicyclohexyl undergoes C-C bond cleavage at temperatures between 600-650°C to form undecafluorocyclohexyl radicals rsc.org. In contrast, thermal decomposition of non-fluorinated cyclohexane is initiated by C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize or decompose further rsc.org. The presence of fluorine atoms significantly alters the decomposition pathways.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light, leading to an electronically excited state vapourtec.com. For ketones and aldehydes, which can be derived from this compound rsc.org, Norrish Type I and Type II reactions are common photochemical pathways wikipedia.org.

Norrish Type I: Involves the homolytic cleavage of the α-carbon bond next to the carbonyl group, forming two radical fragments wikipedia.org.

Norrish Type II: Involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical that can then fragment or cyclize wikipedia.org.

The γ-radiolysis of cyclohexane with perfluorocyclohexane provides insight into radiation-induced transformations. The primary step is believed to be the non-dissociative capture of an electron by the perfluorocarbon, followed by neutralization with a cyclohexane cation, which then leads to the formation of the C₆F₁₁ radical cdnsciencepub.com. This indicates that electron capture is a key mechanistic step in the radiolysis of these systems cdnsciencepub.comcdnsciencepub.com.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical course of reactions involving this compound is dictated by the mechanism of the reaction and the geometry of the intermediates.

For nucleophilic substitution reactions that proceed via an SN2 mechanism, a complete inversion of configuration at the reaction center is expected cas.cnochemtutor.com. This is because the nucleophile attacks from the side opposite to the leaving group ochemtutor.com. If a reaction were to proceed through a planar carbocation intermediate (SN1 mechanism), a racemic mixture of products would be expected, as the nucleophile can attack from either face of the plane libretexts.org.

In radical reactions , stereochemical control is often lost. The intermediate radical is typically trigonal planar or a rapidly inverting pyramid, allowing for subsequent reactions to occur from either side, leading to racemization rutgers.edu.

For elimination reactions in cyclohexane systems, such as the E2 reaction, stereochemistry is highly controlled by the need for an anti-periplanar arrangement of the leaving group and the β-hydrogen. This means that both the leaving group and the hydrogen must be in axial positions for the reaction to occur efficiently masterorganicchemistry.com. This requirement dictates which constitutional isomer of the resulting alkene is formed.

The creation of a new stereocenter, for example by addition to a carbonyl group, can lead to different stereoisomers. If the faces of the carbonyl are not equivalent due to steric hindrance, one stereoisomer may be formed in preference to the other libretexts.org.

Reaction Type Typical Intermediate Expected Stereochemical Outcome Governing Principle Reference
SN2 SubstitutionPentacoordinate transition stateInversion of configurationBackside attack of the nucleophile. cas.cnochemtutor.com
Radical SubstitutionTrigonal planar or rapidly inverting radicalRacemization/Loss of stereochemistryLow inversion barrier of the radical intermediate. rutgers.edu
E2 EliminationAnti-periplanar transition stateSpecific alkene isomerRequirement for axial leaving group and axial β-hydrogen. masterorganicchemistry.com

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on the rates of reactions involving this compound and help to elucidate reaction mechanisms.

The kinetics of electron transfer reactions involving perfluorinated cycloalkanes have been investigated. These studies measure the rate constants for the reaction of an anion radical with the perfluoroalkane nist.gov. Such data are crucial for understanding the initial steps in processes like radiolysis.

In the γ-radiolysis of hydrocarbons, perfluorocyclohexane acts as an electron scavenger. The yield of the product, C₆F₁₁H (or related C₆F₁₁-containing molecules), can be related to the concentration of the perfluorocyclohexane scavenger. At low concentrations, a linear relationship is often observed between the product yield and the square root of the scavenger concentration cdnsciencepub.com. This relationship allows for the determination of the free ion yields in the hydrocarbon solvent and a constant (α) that characterizes the reactivity of the perfluorocyclohexane towards electrons cdnsciencepub.com.

The rate of electrophilic aromatic substitution reactions is known to be highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups activate the ring and increase the reaction rate, while electron-withdrawing groups deactivate the ring and decrease the rate masterorganicchemistry.com. While this compound itself is not aromatic, this principle is fundamental to understanding how the highly electron-withdrawing perfluorocyclohexyl group would influence the reactivity of an attached aromatic ring.

Study Type System Kinetic Parameter Measured Significance Reference
Electron TransferAnion radicals + Perfluorinated cycloalkanesRate constants (k) for electron transferQuantifies the reactivity of the perfluorocycle towards electrons. nist.gov
γ-RadiolysisHydrocarbons + PerfluorocyclohexaneFree ion yields (Gfi), Reactivity constant (α)Characterizes the efficiency of electron scavenging. cdnsciencepub.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Rich Systems

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The fluorine-19 (¹⁹F) nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, provides excellent sensitivity for NMR experiments.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful tool for probing the conformational and electronic structure of undecafluorocyclohexane. The chemical shifts (δ) of the fluorine nuclei are spread over a wide range, which minimizes signal overlap and facilitates detailed analysis.

In a molecule like this compound, which exists predominantly in a chair conformation, the fluorine atoms can occupy either axial or equatorial positions. These distinct stereochemical environments result in different ¹⁹F chemical shifts. The single hydrogen atom on the carbon ring creates further asymmetry, leading to a complex but interpretable spectrum. The chair-to-chair ring flip is a dynamic process that can be studied by variable temperature ¹⁹F NMR. At low temperatures, this process slows sufficiently on the NMR timescale to allow for the resolution of distinct signals for axial and equatorial fluorine atoms.

The electronic structure is probed by analyzing the through-bond spin-spin coupling constants (J-coupling). The magnitude of these couplings, particularly two-bond (²JFF) and three-bond (³JFF) couplings, provides critical information about bond angles and dihedral angles, which are fundamental to defining the molecule's three-dimensional structure. For instance, the ³JFF coupling constants follow a Karplus-type relationship, where their magnitude depends on the dihedral angle between the coupled nuclei, allowing for the differentiation between gauche and anti relationships.

Table 1: Representative ¹⁹F NMR Data for a Perfluorinated Cyclohexane (B81311) System

Fluorine PositionTypical Chemical Shift (δ, ppm vs. CFCl₃)Typical Coupling Constants (JFF, Hz)
Axial F-110 to -130²Jgem ≈ 280-300
Equatorial F-130 to -150³Jvic(ax,ax) ≈ 10-20
CF group-175 to -190³Jvic(ax,eq) ≈ 0-5
CHF group-200 to -220³Jvic(eq,eq) ≈ 0-5

Note: Data presented is representative of perfluorinated cyclohexane systems and serves as an illustrative example.

For a molecule with multiple, distinct fluorine environments like this compound, one-dimensional ¹⁹F NMR spectra can still exhibit significant complexity. Two-dimensional (2D) NMR techniques are invaluable for deciphering the intricate network of spin-spin couplings and assigning each resonance to a specific fluorine atom in the molecule. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information, yielding a molecular "fingerprint" that is highly specific to the compound's structure.

The vibrational spectrum of this compound is dominated by motions involving the carbon-fluorine and carbon-carbon bonds. The high mass of fluorine atoms and the strength of the C-F bond result in characteristic absorption bands at specific frequencies.

Infrared (IR) Spectroscopy: For a vibration to be IR active, it must induce a change in the molecule's dipole moment. The strong polarity of the C-F bond ensures that many vibrational modes in this compound are IR active, leading to strong absorptions. The C-F stretching vibrations are particularly prominent and typically appear in the region of 1100-1400 cm⁻¹. The exact frequencies can be correlated with the local structure, such as whether the C-F bonds are part of a CF₂ or CHF group. The region below 1000 cm⁻¹ contains complex bending, scissoring, and rocking modes of the entire molecular framework.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. C-C bond stretching modes, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the carbon skeleton of the cyclohexane ring.

Table 2: Typical Vibrational Modes for Perfluorinated Cyclohexanes

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Spectroscopic Activity
C-H Stretch2900 - 3000IR
C-F Stretch (asymmetric & symmetric)1100 - 1400Strong in IR
C-C Stretch900 - 1100Strong in Raman
CF₂ Bending/Scissoring500 - 700IR / Raman
Ring Deformation Modes200 - 500IR / Raman

Note: Frequencies are approximate and serve to illustrate the typical regions for these vibrational modes.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for confirming the molecular weight and deducing structural features from fragmentation patterns.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). Due to the high stability of perfluorinated compounds, the molecular ion may be observed, but often with low intensity. The primary utility of MS in this context comes from analyzing the fragmentation pattern, which is highly reproducible and characteristic of the molecule's structure.

Common fragmentation pathways for perfluoroalkanes involve the cleavage of C-C bonds and the elimination of CF₃ radicals or neutral CF₂ units. The high electronegativity of fluorine stabilizes negative charges, but in standard EI-MS, positive ions are detected. The fragmentation of the cyclohexane ring can lead to a series of fluorinated alkyl and alkenyl cations. The presence of a hydrogen atom can influence fragmentation, potentially leading to the loss of a neutral HF molecule. The most abundant ion in the spectrum is often a stable, smaller perfluorinated cation, such as CF₃⁺ (m/z 69) or C₂F₅⁺ (m/z 119).

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places. This high accuracy allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₆HF₁₁), HRMS can confirm this exact formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

HRMS is particularly critical for isomeric differentiation. Different isomers of a fluorinated cyclohexane, for instance, those differing in the position of the hydrogen atom or other substituents, will have the exact same molecular formula and thus the same exact mass. However, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment can be subtly different. By precisely measuring the masses of the fragment ions, and by comparing the relative abundances of these fragments, it is often possible to distinguish between isomers that would be indistinguishable by low-resolution MS alone. This technique is crucial for ensuring the isomeric purity of a sample.

Hyphenated Techniques in the Analytical Chemistry of Perfluorinated Cyclohexanes

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and quantification of perfluorinated compounds in complex samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the premier hyphenated technique for the analysis of volatile compounds like this compound. mdpi.com As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification.

Ionization Techniques: Electron Ionization (EI) is a common, "hard" ionization technique that produces extensive fragmentation, providing rich structural information. mdpi.com Chemical Ionization (CI) is a "softer" technique that often preserves the molecular ion, which is useful for confirming the molecular weight of the analyte. nih.govshimadzu.com

Structural Elucidation: The fragmentation patterns observed in the mass spectrum are predictable and can be used to elucidate the structure of the compound. For perfluorinated cyclohexanes, common fragments often correspond to the loss of fluorine atoms or CF2/CF3 groups. For instance, the mass spectrum for perfluoro(methylcyclohexane) (B1211450) shows a prominent peak at m/z 69, corresponding to the CF3+ ion.

Quantitative Analysis: GC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification, enabling the detection of trace levels of this compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For broader PFAS analysis that might include perfluorinated cyclohexanes alongside other classes of compounds, LC-MS/MS is the gold standard. researchgate.netbohrium.com This technique offers exceptional sensitivity and selectivity, making it ideal for trace analysis in environmental and biological matrices. researchgate.net The first mass spectrometer (Q1) isolates a specific parent ion, which is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process significantly reduces background noise and chemical interferences.

Table 2: Comparison of Hyphenated Analytical Techniques

Technique Analytes Ionization Advantages Limitations
GC-MS Volatile, thermally stable compounds EI, CI High chromatographic resolution, detailed structural information from fragmentation, established libraries. mdpi.com Requires analyte to be volatile; potential for thermal degradation of labile compounds. researchgate.net
LC-MS/MS Wide range of polarities and volatilities ESI, APCI High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, minimal sample preparation for aqueous samples. bohrium.commdpi.com Lower chromatographic resolution than capillary GC; potential for matrix effects and ion suppression.

The application of these advanced chromatographic and hyphenated techniques is fundamental to ensuring the purity of this compound and to accurately identifying and quantifying it in various applications. The data generated from these methods provide detailed insights into the chemical composition of a sample, which is critical for research, quality control, and environmental monitoring.

Theoretical and Computational Chemistry Studies on Undecafluorocyclohexane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, offer fundamental insights into its electronic structure and the nature of its chemical bonds. northwestern.educhembites.org These methods can determine molecular geometry, electronic energy, spectra, and various electrical properties. northwestern.edu For fluorinated compounds, these calculations are crucial for understanding the profound effects of fluorine substitution.

The high electronegativity of fluorine creates highly polarized C-F bonds, which in turn influence the entire electronic landscape of the molecule. nih.gov Computational analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to dissect these effects. nih.govresearchgate.net NBO analysis, for instance, can quantify hyperconjugative interactions, such as the stabilization provided by σCH → σCF interactions, which can significantly influence conformational stability in partially fluorinated cyclohexanes. acs.org Studies on perfluoroalkanes suggest that hyperconjugative stabilization through σCC→σCF interactions is a primary driving force behind their observed helical structures. researchgate.net For perfluorocyclohexane (B1265658), AIM analysis has been used to characterize the nature of interactions with anions, identifying bond paths and critical points that signify the formation of carbon bonds. researchgate.net These quantum mechanical approaches provide a detailed picture of bonding that goes beyond simple electrostatic considerations, revealing the subtle electronic effects that govern the structure of undecafluorocyclohexane.

Density Functional Theory (DFT) Applications to Perfluorinated Cyclohexanes

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. chembites.org It is particularly well-suited for studying larger molecules like perfluorinated cyclohexanes. DFT methods have been successfully used to predict a wide range of properties for fluorinated organic compounds.

One significant application is the prediction of 19F NMR chemical shifts, where DFT calculations have shown high accuracy. nih.govacs.orgresearchgate.net This predictive power is invaluable for structure determination and for identifying products of chemical reactions involving fluorinated molecules. nih.govacs.org DFT is also extensively used to study intermolecular interactions. For example, calculations have been performed to investigate the interactions between fluorinated cyclohexanes and arenes. researchgate.net Furthermore, DFT is crucial for mechanistic studies, allowing researchers to map out the potential energy surfaces of reactions. In the study of the Pd-catalyzed fluorination of cyclic vinyl triflates (derivatives of cyclohexane), DFT calculations at the M06 level of theory were used to evaluate the proposed reaction mechanism and understand product regioselectivity. nih.gov Different functionals, such as B3LYP, M06-2X, and PBE0, are often benchmarked to find the most suitable one for a specific system or property being investigated. rsc.orgrsc.org

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com Like its parent, cyclohexane (B81311), this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org The chair conformation has two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

The substitution of hydrogen with eleven fluorine atoms dramatically influences the conformational preferences and the energy landscape of the cyclohexane ring. Computational studies, often employing DFT methods like M06-2X, are used to calculate the Gibbs free energy differences between various conformers. nih.govacs.org In selectively fluorinated cyclohexanes, surprising conformational preferences have been observed and explained through computational analysis. For instance, nonclassical hydrogen bonding between an axial fluorine and diaxial hydrogens can lead to a counterintuitive preference for the axial conformer. nih.govacs.org The energy landscape also includes higher-energy conformers like the boat and twist-boat, as well as the transition states that connect them. libretexts.orgresearchgate.net Understanding the relative energies of these structures and the barriers for interconversion (ring flipping) is key to comprehending the molecule's dynamic behavior.

Calculated Energy Contributions for Axial vs. Equatorial Conformers of 1,1,4-trifluorocyclohexane (a model for fluorinated cyclohexane systems). All values in kcal mol–1 at the M06-2X/aug-cc-pVTZ level. nih.govacs.org
ContributionAxial Conformer (7ax)Equatorial Conformer (7eq)ΔE (ax - eq)
Hyperconjugative (ΔENL)5.811.02-4.79
Electrostatic (ΔENCE)-10.85-8.22-2.63
Steric (ΔENSA)14.8610.384.48
Total Electronic Energy (ΔE)-1.21
Gibbs Free Energy (ΔG)-1.06

Molecular Dynamics Simulations of Perfluorinated Cyclic Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions. mdpi.com For systems involving perfluorinated cyclic compounds, MD simulations can be used to study bulk properties, interfacial phenomena, and interactions with other molecules. acs.org

A critical component of MD simulations is the force field, a set of parameters that defines the potential energy of the system. nih.gov Significant effort has been devoted to developing accurate force fields for fluorinated molecules, such as specific parameter sets for perfluoroalkanes within widely used force fields like CHARMM and OPLS-AA. nih.govresearchgate.netresearchgate.net These simulations can predict properties like density, viscosity, and diffusion coefficients. researchgate.net MD simulations are particularly powerful for studying how these molecules behave at interfaces, for example, their adsorption onto surfaces or their arrangement at a liquid-vapor interface. nih.govresearchgate.net While many MD studies focus on linear perfluoroalkyl substances (PFAS), the methodologies and force fields are often applicable to cyclic systems like this compound, enabling the prediction of properties such as solvation free energies and distribution coefficients between different phases (e.g., cyclohexane and water). mdpi.comnih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an essential tool for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a chemical reaction, from reactants to products, including any intermediates and transition states. lsu.edu The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. nih.gov

For a molecule like this compound, computational methods can predict its behavior in various chemical environments. Electronic structure calculations can identify the most reactive sites in the molecule for nucleophilic or electrophilic attack. nih.gov Advanced methods have been developed to systematically explore reaction pathways. chemrxiv.org For instance, computational triage approaches have been used to screen substituent effects and predict the selectivity between competing rearrangement pathways in fluorinated systems. rsc.org Recently, machine learning models have been trained on large datasets of quantum chemical calculations to predict Hessians (the second derivatives of energy), which dramatically accelerates the process of locating transition state structures. arxiv.org These predictive tools allow for the in silico design of experiments and provide a deeper understanding of the factors controlling chemical reactivity.

Development of Computational Models for Fluorinated Organic Compounds

The unique properties of fluorinated organic compounds, stemming from the high electronegativity and small size of fluorine, present special challenges for computational models. emerginginvestigators.org Consequently, a significant area of research is the development and refinement of theoretical methods and parameters specifically tailored for these molecules.

A major focus is the creation of more accurate force fields for molecular dynamics simulations. This often involves performing high-level ab initio (first-principles) quantum mechanical calculations on smaller model compounds to derive charges, bond-stretching, angle-bending, and torsional parameters that can then be applied to larger systems. acs.org New force fields have been specifically developed for perfluoroalkanes and other fluorinated substances for use with simulation packages like CHARMM and GROMACS. nih.govresearchgate.net Similarly, in the realm of quantum chemistry, researchers work to benchmark and identify the best-performing methods (e.g., specific DFT functionals and basis sets) for accurately predicting properties of interest, such as 19F NMR shifts or reaction energy barriers. acs.orgclemson.edu This continuous development of specialized computational models is crucial for improving the predictive power of theoretical studies on complex molecules like this compound.

Research Applications of Undecafluorocyclohexane in Specialized Academic Fields

Role in Advanced Materials Science Research

The unique properties imparted by a high degree of fluorination make compounds like Undecafluorocyclohexane candidates for investigation in the development of advanced materials. Research in this area often focuses on creating materials with high thermal stability, chemical resistance, and specific surface properties.

As a Building Block for Perfluorinated Polymers and Copolymers in Research Contexts

Perfluorinated polymers (fluoropolymers) are a significant class of materials known for their resistance to harsh conditions and chemical stability. nih.gov Typically, these polymers are synthesized from unsaturated monomers like tetrafluoroethylene (B6358150) (to produce Polytetrafluoroethylene, or PTFE) or other fluoro-olefins. nih.gov

Applications in Fluorous Materials and Functional Coatings Research

"Fluorous" materials and coatings leverage the unique properties of highly fluorinated compounds, such as being both hydrophobic (water-repellent) and lipophobic (oil-repellent). This dual repellency, known as omniphobicity, is highly desirable for creating protective and self-cleaning surfaces. fraunhofer.de Per- and polyfluoroalkyl substances (PFAS) have historically been used to create such functional coatings for textiles, paper, and other surfaces. fraunhofer.dewa.gov

While direct application of this compound in coatings is not documented, its properties are consistent with those required for fluorous systems. It could be investigated as a component in coating formulations, potentially acting as a carrier fluid for depositing fluorinated polymers or as an additive to modify the surface properties of a material. chemsec.org Research in this field is also focused on finding more environmentally benign alternatives to traditional long-chain PFAS, which has led to the development of fluorine-free coatings with similar properties. fraunhofer.de

Investigation in Organic Semiconductors and Electronic Materials Research

In the field of electronics, perfluorinated compounds are valued for their high dielectric strength, chemical inertness, and thermal stability. chemsec.org They are often used as heat transfer fluids for cooling electronics or as solvents and carrier fluids for depositing lubricants on electronic components. chemsec.org

There is no evidence to suggest that this compound itself is investigated as an organic semiconductor. However, the introduction of fluorine atoms into organic molecules is a common strategy in materials chemistry to modulate electronic properties. Given its properties, this compound could be researched as a dielectric material or as a specialized, inert solvent for the processing and deposition of sensitive organic electronic materials. chemsec.org Perfluorinated liquids are used for these purposes due to their low surface tension and ability to dissolve various adhesives and lubricants used in the electronics industry. chemsec.org

Utilization in Advanced Solvents and Reaction Media Research

The physical and chemical properties of highly fluorinated compounds make them attractive as alternative solvents in specialized chemical processes. They are generally immiscible with many organic solvents and water, which can be exploited for novel reaction and separation systems. researchgate.net

As a Component in Supercritical Fluid Chemistry Research

A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. thepharmajournal.com Supercritical fluids, particularly carbon dioxide (SC-CO₂), are used as green solvent alternatives in extraction, chromatography, and chemical reactions. thepharmajournal.comnih.gov The solvating power of a supercritical fluid can be finely tuned by changing the pressure and temperature. csic.es

While data on the critical point of this compound is not available, perfluorinated compounds are a class of substances that can be used to create supercritical fluids. They could be investigated either as a primary supercritical fluid or, more commonly, as a co-solvent with SC-CO₂ to modify its polarity and enhance the solubility of specific compounds. csic.es This is a common strategy used to extract more polar compounds from natural products. csic.es

Table 1: Critical Point of Common Supercritical Fluids

CompoundCritical Temperature (°C)Critical Pressure (bar)
Carbon Dioxide31.073.8
Water374.0221.0
Ammonia132.5112.5
n-Butane152.037.5

This table presents data for commonly used supercritical fluids to provide context for the field of research. Data for this compound is not available.

Investigation as a Medium for Specialized Catalytic Reactions

Perfluorinated solvents have a well-established research application in "fluorous biphasic catalysis." chempedia.info In this system, a catalyst is modified with a perfluorinated "ponytail," making it highly soluble in a perfluorinated solvent like Perfluorocyclohexane (B1265658) but poorly soluble in common organic solvents. researchgate.netchempedia.info

The reaction proceeds as follows:

The perfluorinated solvent containing the catalyst and the organic solvent containing the reactants are combined.

At elevated temperatures, the miscibility of the two phases can increase, allowing the reaction to occur.

Upon cooling, the phases separate again. The products remain in the organic phase, while the expensive, and often toxic, catalyst remains sequestered in the inert perfluorinated phase, allowing for its easy separation and reuse. researchgate.net

This compound, being a perfluorinated cycloalkane, is an ideal candidate for use as the fluorous phase in such systems. Its high chemical and thermal inertness ensures it will not interfere with the catalytic reaction, even under vigorous conditions. researchgate.net The role of the solvent in catalysis is critical, as it can interact with the catalyst, substrates, and products to influence reaction rate and selectivity. epfl.ch

Table 2: Research Findings in Fluorous Biphasic Catalysis

Catalytic ReactionCatalyst TypeFluorous Solvent ExampleKey Finding
Olefin HydroformylationRhodium-phosphine complexPerfluoromethylcyclohexaneCatalyst can be recycled multiple times with minimal leaching into the product phase.
Oxidation of AlcoholsPalladium complexPerfluorohexaneEfficient oxidation with easy separation of the catalyst for reuse.
Stille CouplingPalladium complexPerfluoro(poly)ethersHigh product yields and effective catalyst retention in the fluorous phase.

This table illustrates typical research findings in fluorous catalysis using various perfluorinated solvents as examples. Specific studies employing this compound were not identified.

Contributions to Catalysis Research

The unique physical and chemical properties of perfluorinated compounds, such as high thermal stability, chemical inertness, and distinct solubility characteristics, have made them valuable in catalysis research. While direct studies on this compound are not extensively documented, the principles applied to other perfluorinated molecules provide a framework for its potential contributions.

Studies on Perfluorinated Ligands in Homogeneous and Heterogeneous Catalysis

The use of perfluorinated moieties, often called "fluorous ponytails," attached to catalyst ligands is a well-established strategy in both homogeneous and heterogeneous catalysis. This approach, known as fluorous biphase catalysis (FBC), leverages the limited miscibility of perfluorinated solvents with many common organic solvents at ambient temperatures. frontiersin.org

Homogeneous Catalysis: In this system, a catalyst bearing perfluorinated ligands is dissolved in a perfluorinated solvent, while the reactants are in a separate organic solvent phase. Upon heating, the two phases can become miscible, allowing the reaction to proceed homogeneously. After the reaction is complete, cooling the system causes the phases to separate again. This allows for the simple recovery and reuse of the expensive catalyst, which remains in the fluorous phase, while the product is easily isolated from the organic phase. frontiersin.org Phosphines are among the most common ligands modified with perfluoroalkyl chains for use in transition-metal-catalyzed reactions. sigmaaldrich.commerckmillipore.com The electron-withdrawing nature of the fluoroalkyl groups can also influence the electronic properties of the metal center, thereby affecting the catalyst's activity and selectivity.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Perfluorinated compounds can be used to create supports for catalysts. mdpi.com For instance, porous materials can be functionalized to anchor organometallic catalysts, preventing them from leaching into the reaction mixture and allowing for easy separation. mdpi.com The chemical inertness of perfluorinated structures makes them suitable as stable support materials. Furthermore, heterogeneous catalysts are being explored for the degradation of persistent per- and polyfluoroalkyl substances (PFAS), using materials like titanium and palladium to achieve defluorination. innovationnewsnetwork.comrsc.org

Research into Fluorine-Containing Catalysts for Specific Transformations

Fluorine-containing groups are incorporated into catalysts not just for solubility but also to modulate their chemical properties for specific reactions. The high electronegativity of fluorine can create highly electron-deficient, and therefore strongly acidic, Lewis acid catalysts. Lanthanide catalysts with long perfluoro-chains have been shown to exhibit strengthened Lewis acidity, proving effective in reactions like Diels-Alder and Friedel-Crafts acylations.

The dehydrogenation of cyclohexane (B81311) is a significant industrial reaction, and research has explored various catalysts, including nickel-based systems on activated carbon supports. mdpi.com While not directly involving this compound as a catalyst, this research highlights the types of transformations where fluorinated catalysts could potentially be applied to enhance stability or selectivity. mdpi.com

Table 1: Comparison of Catalysis Systems Utilizing Fluorinated Compounds

Catalysis Type Principle of Operation Key Advantages Example Application Area
Homogeneous (Fluorous Biphase) Catalyst with perfluorinated ligands dissolves in a fluorous solvent, separable from the organic product phase. Easy catalyst recovery and reuse; combines high activity of homogeneous catalysts with easy separation of heterogeneous systems. Hydroformylation, hydrogenation, C-C bond formation.

| Heterogeneous | Catalyst is on a solid support, often functionalized with perfluorinated materials. | High stability, reusability, prevention of catalyst leaching. mdpi.com | Oxidation reactions, degradation of pollutants. innovationnewsnetwork.comrsc.org |

Applications in Radiochemistry Research and Tracers for Imaging Methodologies

The radioisotope fluorine-18 (B77423) (¹⁸F) is paramount in Positron Emission Tomography (PET), a powerful molecular imaging technique used in clinical diagnostics and biomedical research. frontiersin.orgnih.govnih.govnih.gov Its favorable nuclear properties, including a 109.8-minute half-life and low positron energy, make it nearly ideal for developing radiotracers. frontiersin.orgnih.govnih.govresearchgate.net

Synthesis and Research on ¹⁸F-Labeled this compound Analogues

The synthesis of PET radiotracers involves labeling a biologically active molecule with a positron-emitting isotope like ¹⁸F. nih.govrsc.orgopenmedscience.comresearchgate.net This is typically achieved through nucleophilic substitution reactions where [¹⁸F]fluoride ion replaces a suitable leaving group (e.g., tosylate, mesylate) on a precursor molecule. openmedscience.commdpi.com The development of such tracers is a cornerstone of modern medical imaging, allowing for the non-invasive study of biochemical processes in vivo. frontiersin.orgnewswise.com

While the direct ¹⁸F-labeling of this compound is not described in the reviewed literature, research on analogous structures provides insight into how such a synthesis might be approached. For example, studies have detailed the synthesis of ¹⁸F-labeled fluorocyclofenil, a cyclohexane derivative, for imaging estrogen receptors. rsc.org The general methodology involves preparing a precursor with a good leaving group on the cyclohexane ring and reacting it with activated [¹⁸F]fluoride.

The creation of ¹⁸F-labeled perfluorocarbon nanodroplets has also been developed for PET imaging. mdpi.com This method involves synthesizing a hydrophobic and lipophobic ¹⁸F-labeled fluorocarbon which is then incorporated into the core of the nanodroplet. mdpi.com This "core labeling" strategy allows for the quantitative in vivo evaluation of different perfluorocarbon formulations. mdpi.com Such an approach could theoretically be adapted for tracers involving a perfluorinated cyclohexane core.

Table 2: Key Properties of Fluorine-18 for PET Imaging

Property Value / Description Significance in PET
Half-life 109.8 minutes Long enough for multi-step synthesis, transport, and imaging protocols, yet short enough to minimize patient radiation dose. frontiersin.orgresearchgate.net
Positron Energy (Eβ+ max) 0.635 MeV Low energy results in a short positron range in tissue, leading to high-resolution images. frontiersin.orgresearchgate.net
Decay Mode 97% Positron Emission (β+) Efficient production of positrons needed for PET signal generation. frontiersin.org

| Labeling Chemistry | Versatile (nucleophilic & electrophilic routes) | Allows for the labeling of a wide variety of organic molecules and biomolecules. frontiersin.org |

Interactions with Biological Systems at a Fundamental Molecular Level (excluding clinical trials)

The incorporation of fluorine into molecules can significantly alter their interactions with biological systems. nih.govnih.gov Properties such as metabolic stability, membrane permeability, and binding affinity to target proteins can be productively influenced by selective fluorination. nih.govnih.gov Perfluorinated compounds are noted for their unique combination of hydrophobicity and lipophobicity, which governs their molecular interactions.

Exploration of Molecular Interactions for Probe Design Research

Molecular probes are essential tools in chemical biology and medicinal chemistry, used to detect, visualize, and study biological targets and processes. thermofisher.comnih.govgoogle.commdpi.com These probes often consist of a targeting moiety that binds to a specific biomolecule and a reporter group, such as a fluorophore or a radioisotope, that generates a detectable signal. google.com

The design of effective probes requires a deep understanding of molecular interactions. nih.gov The introduction of fluorine or perfluorinated groups can be a key strategy in this design process. For example, fluorinated groups can enhance the binding affinity of a probe to its target or improve its stability against metabolic degradation, leading to a clearer and more persistent signal. nih.gov Furthermore, the use of ¹⁹F NMR spectroscopy is an emerging application where fluorinated compounds can act as probes themselves, without the need for a separate reporter group. ljmu.ac.uk

While specific research on designing molecular probes derived from this compound is not prominent, the principles of using perfluorinated structures are well-established. Their chemical inertness and unique interaction profile make them attractive candidates for developing stable scaffolds in probe design. ljmu.ac.uk For instance, the interaction of various PFAS molecules with biological nanopores mediated by cyclodextrins has been studied, demonstrating that the fluorinated tail's interaction is key to the sensing mechanism, a principle applicable to probe development.

Studies on Bioconjugation Techniques with Perfluorinated Moieties

The conjugation of perfluorinated moieties, such as this compound, to biological molecules is a specialized area of research driven by the unique physicochemical properties these fluorine-rich structures impart. Perfluorocarbons are known for their high chemical and thermal stability, as well as their hydrophobic and lipophobic nature, often referred to as the "fluorous effect". nih.gov These characteristics can be leveraged in bioconjugation to influence the self-assembly, membrane permeability, and stability of biomolecules. nih.gov However, the chemical inertness of perfluorinated alkanes and cycloalkanes presents a significant challenge for their direct attachment to biomolecules. Consequently, research in this area primarily focuses on the synthesis of functionalized perfluorinated building blocks that can subsequently be conjugated using established bioconjugation chemistries.

A key strategy for the bioconjugation of perfluorinated cyclic moieties involves the introduction of a reactive functional group onto the perfluorinated scaffold. For a molecule like this compound, which possesses a single carbon-hydrogen bond, direct C-H functionalization represents a potential, though technically challenging, route. More established methods involve the synthesis of perfluorocyclohexane derivatives that incorporate handles suitable for conjugation. One researched approach is the preparation of monoalkylated derivatives of all-cis-2,3,4,5,6-pentafluorocyclohexane. scienceopen.com This methodology starts with the aryl hydrogenation of a corresponding pentafluorophenyl precursor, such as 2,3,4,5,6-pentafluorophenylacetate methyl ester, to yield a functionalized pentafluorocyclohexyl building block. scienceopen.com This process effectively creates a perfluorinated cyclic structure bearing a group, like an acetaldehyde (B116499) or an amino acid, that can be used in subsequent conjugation reactions. scienceopen.com

Once a perfluorinated moiety is equipped with a suitable functional group (e.g., a carboxylic acid, amine, or aldehyde), a variety of standard bioconjugation techniques can be employed to attach it to a target biomolecule, such as a peptide, protein, or nucleic acid. For instance, a carboxylic acid-functionalized perfluorocyclohexane can be coupled to a primary amine on a protein using carbodiimide (B86325) chemistry, such as the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Similarly, an amine-functionalized perfluorinated moiety can be reacted with an activated carboxyl group on a biomolecule to form a stable amide bond.

The research findings in this area are centered on the synthesis of these versatile building blocks and their application in creating novel bioconjugates. The incorporation of these perfluorinated tags can enhance the therapeutic or diagnostic potential of biomolecules. For example, perfluorination has been shown to facilitate the self-assembly of molecules into micelles or vesicles and can be used to increase the membrane affinity of peptides and proteins. nih.gov

Below is a data table summarizing potential strategies for the bioconjugation of functionalized perfluorocyclohexane moieties.

Functional Group on PerfluorocyclohexaneTarget Functional Group on BiomoleculeBioconjugation ChemistryResulting Linkage
Carboxylic Acid (-COOH)Primary Amine (-NH2)EDC/NHS ChemistryAmide Bond
Primary Amine (-NH2)Carboxylic Acid (-COOH)EDC/NHS ChemistryAmide Bond
Aldehyde (-CHO)Primary Amine (-NH2)Reductive AminationSecondary Amine
Thiol (-SH)MaleimideThiol-Maleimide AdditionThioether Bond
Azide (-N3)AlkyneClick Chemistry (e.g., CuAAC or SPAAC)Triazole Ring

These techniques provide a toolbox for researchers to attach perfluorinated moieties like this compound to a wide range of biological molecules, thereby enabling the exploration of their unique properties in various specialized academic fields.

Environmental Fate and Transport Mechanisms in Academic Research

Mechanistic Investigations of Environmental Persistence and Degradation Pathways

Per- and polyfluoroalkyl substances (PFAS), including cyclic compounds like undecafluorocyclohexane, are recognized for their extreme resistance to degradation. nih.gov This persistence is a direct result of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.com The vast majority of PFAS are either non-degradable or transform into other highly stable terminal PFAS products. nih.gov

The reaction mechanism for OH radical-initiated oxidation of a compound like hexafluorobenzene (B1203771) involves the initial addition of the OH radical to the perfluorinated ring. srce.hr This process is significantly slower than for non-fluorinated analogues. Photolysis, the breakdown of compounds by light, is another potential atmospheric degradation pathway. However, the strong C-F bonds in perfluorinated compounds make them resistant to photolytic degradation by sunlight at environmentally relevant wavelengths (>290 nm). researchgate.netnih.gov Therefore, atmospheric transformation of perfluorinated cyclohexanes is expected to be an extremely slow process, contributing to their potential for long-range atmospheric transport. mdpi.com

In aqueous and terrestrial environments, this compound is expected to be highly persistent. Both biotic and abiotic degradation pathways are generally considered insignificant for perfluorinated compounds under typical environmental conditions. nccoast.orgnavy.mil

Abiotic Degradation: Non-biological degradation processes such as hydrolysis are not effective for perfluorinated compounds due to the strength and stability of the C-F bond. The fluorine atoms shield the carbon backbone from nucleophilic attack by water or other environmental nucleophiles.

Biotic Degradation: Microbial degradation, a key removal process for many organic pollutants, is also extremely limited for perfluorinated substances. mdpi.comuiowa.edu The high electronegativity and steric hindrance provided by the fluorine atoms prevent microbial enzymes from effectively breaking down the molecule. Studies on a variety of PFAS have consistently shown their recalcitrance to biodegradation in soil, sediment, and water. nih.gov

Consequently, this compound is expected to persist for very long periods in soil and water, with its environmental fate being primarily dictated by transport and partitioning processes rather than degradation.

Partitioning Processes and Distribution Mechanisms in Environmental Compartments

Partitioning refers to the distribution of a chemical between different environmental media, such as water, soil, sediment, and air. For perfluorinated compounds, these processes are complex and influenced by both the hydrophobic and oleophobic (oil-repelling) nature of the perfluorinated chain and the properties of any functional groups. itrcweb.org

The movement of this compound through soil and aquatic systems is significantly influenced by its sorption (adhesion) to solid particles like soil and sediment. The primary factors governing the sorption of PFAS include:

Organic Carbon Content: Soil and sediment organic carbon is a dominant parameter affecting the sorption of many PFAS, indicating the importance of hydrophobic interactions. nih.govresearchgate.net

Perfluorocarbon Chain Length: Sorption generally increases with the length of the perfluorocarbon chain. nih.gov

Electrostatic Interactions: Although this compound is a neutral molecule, for ionic PFAS, electrostatic interactions with charged mineral surfaces also play a role. nih.gov

Research on perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), a cyclic PFAS, has provided insights into the behavior of such compounds. One study reported its detection in Great Lakes fish and surface waters, indicating its mobility and bioaccumulation potential. acs.org The solid-water distribution coefficients (Kd) describe the ratio of a chemical's concentration in the solid phase (soil/sediment) to that in the aqueous phase at equilibrium. While specific Kd values for this compound are scarce, data for other PFAS can provide an indication of its likely behavior.

CompoundLog KOC (mL/g)Soil/Sediment TypeReference
Perfluorooctane Sulfonate (PFOS)2.85Various Soils nih.gov
Perfluorooctanoic Acid (PFOA)1.98Various Soils nih.gov
Perfluorobutane Sulfonate (PFBS)1.23Various Soils nih.gov

KOC is the organic carbon-normalized sorption coefficient.

Desorption , the release of a sorbed chemical, is also a critical process. For PFAS, desorption can be very slow and often incomplete, a phenomenon known as hysteresis. pfascentral.orgascelibrary.com This means that once sorbed to soil or sediment, perfluorinated compounds like this compound may be released back into the water column only very slowly, creating a long-term source of contamination. researchgate.net The rate of desorption can be limited by diffusion from within soil aggregates. pfascentral.org

Many PFAS molecules are surface-active, meaning they tend to accumulate at interfaces between different phases, such as the air-water interface. nih.govresearchgate.net This behavior is due to their amphiphilic nature, possessing both a hydrophobic/oleophobic tail and a (often) hydrophilic head group. This property reduces the surface tension of water. kkwagh.edu.in

This compound, while lacking a distinct hydrophilic head group, is extremely hydrophobic. This property drives it to partition out of the water phase and accumulate at interfaces. This accumulation at the air-water interface is a crucial mechanism for the transport of PFAS in the environment:

Vadose Zone Transport: In the unsaturated zone of soil (vadose zone), PFAS can be significantly retarded due to sorption at the numerous air-water interfaces present in soil pores. This can act as a long-term reservoir for PFAS contamination. nih.gov

Atmospheric Transport: The enrichment of PFAS at the surface of water bodies can lead to their aerosolization through processes like sea spray, facilitating long-range atmospheric transport. nih.gov

The tendency of a compound to accumulate at an interface can be understood through its effect on interfacial tension, which is the force acting at the boundary between two immiscible fluids. ua.ptthermopedia.com While specific interfacial tension data for this compound are not available, the general principle is that the stronger the partitioning to the interface, the greater the reduction in interfacial tension.

Modeling and Simulation of Environmental Transport and Fate

Mathematical models are essential tools for predicting the long-term fate and transport of contaminants in the environment. researchgate.net For PFAS, various modeling approaches are used to simulate their movement through different environmental compartments. diva-portal.org

Advection-Dispersion Models: These models are commonly used to simulate the transport of contaminants in groundwater. They account for advection (transport with the bulk flow of water) and dispersion (spreading due to velocity variations and molecular diffusion). nccoast.org For PFAS, these models must be adapted to include complex sorption processes and interfacial partitioning.

Vadose Zone Models: Models like HYDRUS are used to simulate water flow and contaminant transport in unsaturated soils. researchgate.net For PFAS, it is critical that these models account for sorption to the solid phase as well as accumulation at the air-water interface, which can significantly retard movement towards groundwater.

To accurately model the environmental fate of this compound, key input parameters are required. These include its water solubility, vapor pressure, and partitioning coefficients such as the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the air-water partition coefficient (Kaw). Due to the lack of experimental data for this compound, these parameters often need to be estimated using quantitative structure-property relationship (QSPR) models, which can introduce uncertainty into the fate and transport predictions.

In Silico Tools for Predicting Environmental Distribution

In the absence of extensive experimental data for this compound, in silico tools provide a crucial methodology for estimating its physicochemical properties and predicting its environmental distribution. These computational tools utilize quantitative structure-property relationships (QSPRs) to forecast the behavior of chemicals based on their molecular structure. mdpi.com For per- and polyfluoroalkyl substances (PFAS), tools like COSMOtherm (Conductor-like Screening Model for Real Solvents) are employed to estimate key properties that govern environmental partitioning, such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow). publish.csiro.aunih.gov

COSMOtherm, a quantum chemistry-based method, is particularly valuable for substances like PFAS where limited calibration data are available. publish.csiro.au It has been demonstrated to produce reliable estimates of PFAS properties, in contrast to other models that may perform poorly due to a lack of specific training data for these compounds. mdpi.com Research has shown that for neutral PFAS, predictions from COSMOtherm for partition coefficients generally agree well with those from other advanced models like polyparameter linear free energy relationships (PP-LFERs). chemrxiv.org

The data generated by these in silico tools are fundamental inputs for multimedia environmental models that simulate the distribution of a chemical in a model environment. nih.gov

Table 1: Predicted Physicochemical Properties of a Perfluorinated Cycloalkane using In Silico Methods

PropertyPredicted ValueTool/MethodologySignificance for Environmental Distribution
Molecular Weight> 300 g/mol ---Influences transport and settling
Vapor PressureLowCOSMOthermLow volatility suggests limited atmospheric transport in the gas phase
Water SolubilityLowCOSMOthermTends to partition out of the water phase into sediment or biota
Log KowHighCOSMOthermHigh potential for bioaccumulation in fatty tissues
Henry's Law ConstantModerate to HighCalculatedPotential for volatilization from water bodies

Fugacity-Based Models for Persistence and Long-Range Transport Potential

Fugacity-based models are a cornerstone of environmental fate assessment, providing a framework to understand and predict the persistence and long-range transport potential (LRTP) of chemicals like this compound. nih.govwikipedia.org Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. ulisboa.pt These models mathematically describe the movement of a chemical between environmental compartments (air, water, soil, sediment) based on differences in fugacity. wikipedia.org

The OECD tool and similar fugacity models are categorized into different levels of complexity (Level I, II, III, IV), progressing from simple equilibrium partitioning to more complex non-equilibrium, steady-state, and dynamic scenarios. trentu.canih.gov For a persistent chemical like a perfluorinated cycloalkane, a Level III model is often employed, which considers advective and intermedia transport processes without assuming equilibrium between all compartments. trentu.ca

The outputs of these models, such as the characteristic travel distance (CTD) and transfer efficiency (TE), provide metrics to classify a substance's potential to be transported far from its source and accumulate in remote environments. researchgate.net For PFAS, these models generally predict that they will become globally distributed, similar to their predecessors. nih.gov

Table 2: Illustrative Output of a Fugacity-Based Model for a Persistent Perfluorinated Compound

ParameterDefinitionModel OutputImplication for this compound
Overall Persistence (Pov)The total residence time of the chemical in the multimedia environment.Long (e.g., > 180 days)High resistance to degradation and long environmental lifetime.
Characteristic Travel Distance (CTD)The distance a chemical travels before it is removed from the mobile phase (air or water).Long (e.g., > 2000 km)High potential for long-range atmospheric transport.
Transfer Efficiency (TE)The fraction of the chemical that is transferred from the atmosphere to the surface in a remote region.Moderate to HighEfficient deposition from the atmosphere to terrestrial and aquatic systems in remote areas.

Note: The model outputs in this table are illustrative for a generic persistent perfluorinated compound and are not specific to this compound. They represent the type of data generated by models like the OECD POV and LRTP Screening Tool.

Future Research Horizons for this compound

The study of this compound and other highly fluorinated cyclic compounds stands at a pivotal juncture, with emerging research poised to unlock new synthetic pathways, applications, and a deeper understanding of their environmental roles. Future investigations are increasingly focused on overcoming existing challenges in synthesis and leveraging advanced computational tools to explore the unique properties of these molecules. This article delves into the key future research directions for this compound, from novel synthetic methods to interdisciplinary applications.

Q & A

Q. How can this compound research contribute to theoretical models of fluorine’s steric and electronic effects?

  • Methodological Answer : Design comparative studies with partially fluorinated analogs to isolate electronic (inductive) vs. steric effects. Use X-ray crystallography to quantify bond angles/distances and correlate with reactivity trends (e.g., nucleophilic substitution barriers) .

Q. What ethical considerations arise when publishing this compound data with potential dual-use applications?

  • Methodological Answer : Follow the Chemical Weapons Convention (CWC) guidelines for reporting fluorocarbon syntheses. Disclose environmental persistence data to inform risk assessments, and avoid detailed protocols for large-scale production .

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